4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine
Overview
Description
4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine is a complex organic compound that features a pyrimidine ring substituted with a nitro group, a phenylpiperazine moiety, and a morpholine ring
Preparation Methods
The synthesis of 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine typically involves multi-step organic reactions. The synthetic route often starts with the preparation of the pyrimidine core, followed by the introduction of the nitro group and the phenylpiperazine moiety. The final step involves the attachment of the morpholine ring. Reaction conditions such as temperature, solvent, and catalysts are carefully controlled to ensure high yield and purity of the final product .
Chemical Reactions Analysis
4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine can undergo various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amine under specific conditions.
Substitution: The phenylpiperazine moiety can be substituted with other functional groups using appropriate reagents.
Hydrolysis: The morpholine ring can be hydrolyzed under acidic or basic conditions.
Common reagents used in these reactions include reducing agents like hydrogen gas and palladium on carbon for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological processes involving pyrimidine derivatives.
Industry: Used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine involves its interaction with specific molecular targets. For example, as an acetylcholinesterase inhibitor, it binds to the active site of the enzyme, preventing the breakdown of acetylcholine and thereby enhancing cholinergic neurotransmission. This action is beneficial in conditions like Alzheimer’s disease where cholinergic deficiency is a hallmark .
Comparison with Similar Compounds
Similar compounds to 4-[4-Methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine include other pyrimidine derivatives with different substituents. These compounds may share similar biological activities but differ in their potency, selectivity, and pharmacokinetic properties. Examples include:
- 2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide derivatives
- Indole derivatives with pyrimidine rings .
Each of these compounds has unique features that make them suitable for different applications, highlighting the versatility of the pyrimidine scaffold in drug design.
Properties
IUPAC Name |
4-[4-methyl-5-nitro-6-(4-phenylpiperazin-1-yl)pyrimidin-2-yl]morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H24N6O3/c1-15-17(25(26)27)18(21-19(20-15)24-11-13-28-14-12-24)23-9-7-22(8-10-23)16-5-3-2-4-6-16/h2-6H,7-14H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ROKPHPJTTNWJFD-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NC(=N1)N2CCOCC2)N3CCN(CC3)C4=CC=CC=C4)[N+](=O)[O-] | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H24N6O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
384.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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